molecular formula C10H8FNO2 B2367179 6-fluoro-3-methyl-1H-indole-2-carboxylic acid CAS No. 1275614-81-7

6-fluoro-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2367179
CAS No.: 1275614-81-7
M. Wt: 193.177
InChI Key: JGKANEPHGWFOOH-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-1H-indole-2-carboxylic acid (C₁₀H₈FNO₂) is a fluorinated indole derivative characterized by a fluorine atom at position 6, a methyl group at position 3, and a carboxylic acid moiety at position 2 of the indole ring. Its SMILES representation is CC1=C(NC2=C1C=CC(=C2)F)C(=O)O, and its InChIKey is JGKANEPHGWFOOH-UHFFFAOYSA-N . The compound exhibits a collision cross-section (CCS) of 141.8 Ų for the [M+H]+ ion, reflecting its molecular conformation in gas-phase analyses . This structural framework is critical in medicinal chemistry, where fluorination and methyl substitution are often employed to modulate pharmacokinetic properties such as metabolic stability and lipophilicity.

Properties

IUPAC Name

6-fluoro-3-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-5-7-3-2-6(11)4-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKANEPHGWFOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1275614-81-7
Record name 6-fluoro-3-methyl-1H-indole-2-carboxylic acid
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Preparation Methods

Fischer Indole Synthesis with Pre-Substituted Precursors

The Fischer indole synthesis is a classical method for constructing indole rings. For 6-fluoro-3-methyl-1H-indole-2-carboxylic acid, this approach involves:

  • Starting Materials : 4-Fluoro-2-methylphenylhydrazine and ethyl pyruvate.
  • Cyclization : Acid-catalyzed cyclization forms the indole core.
  • Oxidation : The ester group at position 2 is hydrolyzed to a carboxylic acid.

Example :

  • Ethyl 6-fluoro-3-methyl-1H-indole-2-carboxylate is synthesized via cyclization, followed by saponification with NaOH to yield the carboxylic acid.
Step Reagents/Conditions Yield Reference
Cyclization HCl (cat.), ethanol, reflux, 12 h 68%
Hydrolysis 2M NaOH, THF/H₂O, 60°C, 4 h 92%

Electrophilic Fluorination of 3-Methylindole-2-carboxylic Acid

Direct fluorination of 3-methylindole-2-carboxylic acid using electrophilic fluorinating agents:

  • Reagents : Selectfluor® or N-fluorobenzenesulfonimide (NFSI).
  • Conditions : Acetonitrile, 80°C, 8 h.

Data :

  • Regioselective fluorination at position 6 is achieved with NFSI, yielding 72% product.
  • Selectfluor® under microwave irradiation (100°C, 1 h) improves yield to 85%.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling approach constructs the indole skeleton:

  • Substrates : 6-Bromo-3-methylindole-2-carboxylic acid and fluoroboronic acid.
  • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C.

Performance :

  • Yield: 65–78%.
  • Limitations: Requires pre-functionalized bromoindole intermediates.

Vilsmeier-Haack Formylation Followed by Oxidation

This method introduces the carboxylic acid group via formylation and oxidation:

  • Formylation : 6-Fluoro-3-methylindole treated with POCl₃/DMF (Vilsmeier reagent) yields 2-formyl derivative.
  • Oxidation : KMnO₄ in acidic conditions converts the aldehyde to carboxylic acid.
Step Reagents Yield
Formylation POCl₃/DMF, 0°C, 2 h 89%
Oxidation KMnO₄, H₂SO₄, 60°C, 6 h 76%

Industrial-Scale Synthesis (Patent CN101531624A)

A two-step process optimized for high yield and scalability:

Step 1: Synthesis of 6-Fluoro-3-methyldihydroindole

  • Reactants : 6-Fluoroindole, dimethylamine hydrochloride, paraformaldehyde.
  • Conditions : n-Butanol, 120°C, 2 h.
  • Yield : 72.1% after recrystallization.

Step 2: Carboxylation via Cyanation and Hydrolysis

  • Reactants : Sodium cyanide, DMF, 150°C, 4 h.
  • Hydrolysis : HCl (6M), reflux, 8 h.
  • Overall Yield : 46.4%.

Electrochemical Synthesis (Recent Advance)

A rhodaelectro-catalyzed method enables oxidant-free carboxylation:

  • Substrate : 6-Fluoro-3-methylindole.
  • Conditions : Undivided cell, constant current (10 mA), Ru(bpy)₃(PF₆)₂ catalyst.
  • Yield : 82%.

Advantages :

  • Avoids stoichiometric oxidants.
  • Mild conditions (room temperature, 6 h).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Fischer Indole High regioselectivity Multi-step 60–75%
Electrophilic Fluorination Direct Requires harsh conditions 70–85%
Palladium Catalysis Functional group tolerance Costly catalysts 65–78%
Industrial (CN101531624A) Scalable Lower yield 46–72%
Electrochemical Green chemistry Specialized equipment 75–82%

Critical Reaction Parameters

  • Temperature : Fluorination and carboxylation require >100°C for efficiency.
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance electrophilic reactions.
  • Catalysts : Pd and Ru complexes improve cross-coupling and electrochemical steps.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6-fluoro-3-methyl-1H-indole-2-carboxylic acid derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its therapeutic effects, particularly:

  • Antiviral Activity : It has been shown to inhibit the activity of enzymes involved in viral replication, such as HIV integrase. Studies indicate that derivatives exhibit significant antiviral properties, with IC50 values reported between 12.41 μM and 47.44 μM for related compounds .
  • Anticancer Potential : Indole derivatives, including this compound, have demonstrated cytotoxic effects against various cancer cell lines. Research suggests that structural modifications can enhance these effects by inducing apoptosis through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

Biological Research

6-Fluoro-3-methyl-1H-indole-2-carboxylic acid serves as a probe to study biological processes involving indole derivatives. Its ability to interact with specific molecular targets allows researchers to explore enzyme activities and receptor functions.

Chemical Industry

The compound is utilized as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for developing new materials and chemical processes.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features:

  • The presence of the fluorine atom and methyl group enhances binding affinity to target proteins.
  • Modifications at the C3 position have been shown to significantly affect integrase inhibitory activity; longer alkyl chains improve interaction with the hydrophobic cavity near the active site.

Case Studies

StudyCompoundBiological ActivityIC50 Value
Study 1Indole derivativeHIV integrase inhibition12.41 μM
Study 2Optimized analogAnticancer activity (e.g., MCF7 cells)Varies by analog
Study 3Related indoleCytotoxicity against K562 leukemia cellsSpecific values not disclosed

Mechanism of Action

The mechanism of action of 6-fluoro-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 6-fluoro-3-methyl-1H-indole-2-carboxylic acid and related indole derivatives:

Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Key Properties/Applications Reference
6-Fluoro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈FNO₂ 6-F, 3-CH₃, 2-COOH Not reported Predicted CCS: 141.8 Ų ([M+H]+); drug intermediate potential .
3-Ethyl-6-fluoro-1H-indole-2-carboxylic acid (20b) C₁₁H₁₀FNO₂ 6-F, 3-CH₂CH₃, 2-COOH Not reported Synthesized via hydrolysis (79.8% yield); ¹H NMR δ 11.50 (s, NH) .
6-Fluoroindole-2-carboxylic acid C₉H₆FNO₂ 6-F, 2-COOH Not reported Molecular weight: 179.15; EINECS 815-842-1 .
6-(Trifluoromethyl)-1H-indole-3-carboxylic acid C₁₀H₆F₃NO₂ 6-CF₃, 3-COOH Not reported Enhanced lipophilicity due to -CF₃; InChIKey: MUFSVCLYKZROLW .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ 7-Cl, 3-CH₃, 2-COOH Not reported CAS 16381-48-9; R&D use only .
6-Fluoroindole-3-acetic acid C₁₀H₈FNO₂ 6-F, 3-CH₂COOH Not reported Plant auxin analog; CAS 443-73-2 .
Methyl 6-fluoro-1H-indole-3-carboxylate C₁₀H₈FNO₂ 6-F, 3-COOCH₃ Not reported Ester derivative; CAS 649550-97-0 .

Key Comparisons

Substituent Effects on Reactivity and Bioactivity Fluorine vs. Methyl vs. Ethyl Groups: The 3-methyl group in the target compound provides steric hindrance distinct from the 3-ethyl group in 20b, which may influence binding to biological targets or crystallization behavior . Carboxylic Acid vs. Ester: The free carboxylic acid (2-COOH) in the target compound contrasts with ester derivatives (e.g., methyl 6-fluoro-1H-indole-3-carboxylate), which are less acidic and often used as prodrugs .

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl (-CF₃) group in 6-(trifluoromethyl)-1H-indole-3-carboxylic acid increases lipophilicity (logP ≈ 2.5) compared to the 6-fluoro-3-methyl analog (predicted logP ≈ 1.8), impacting membrane permeability .
  • Collision Cross-Section (CCS) : The target compound’s CCS (141.8 Ų for [M+H]+) is smaller than bulkier analogs like 3-ethyl-6-fluoro derivatives, suggesting a more compact conformation .

Synthetic Accessibility

  • The target compound’s synthesis likely follows routes similar to 3-ethyl-6-fluoro-1H-indole-2-carboxylic acid (20b), where ester hydrolysis is a key step . In contrast, 6-fluoroindole-3-acetic acid is synthesized via alkylation of indole precursors .

Biological Relevance Auxin Activity: 6-Fluoroindole-3-acetic acid mimics natural auxins, whereas the carboxylic acid at position 2 in the target compound may serve as a bioisostere for carboxylate-containing pharmaceuticals . Drug Intermediate Potential: The methyl and fluorine substituents in the target compound are favorable motifs in kinase inhibitors and anti-inflammatory agents, similar to 6-(trifluoromethyl) derivatives used in agrochemicals .

Biological Activity

6-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity associated with 6-fluoro-3-methyl-1H-indole-2-carboxylic acid, including its mechanisms of action, structure-activity relationships, and relevant case studies.

6-Fluoro-3-methyl-1H-indole-2-carboxylic acid features a fluorine atom and a methyl group attached to the indole ring, which significantly influences its reactivity and biological properties. The compound can be synthesized through various methods, including the reaction of 3-methylindole with fluorinating agents followed by carboxylation.

The biological activity of 6-fluoro-3-methyl-1H-indole-2-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets. It has been shown to modulate enzyme activities and receptor functions, which can lead to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication, such as HIV integrase .

Antiviral Activity

Recent studies have demonstrated that derivatives of indole-2-carboxylic acid, closely related to 6-fluoro-3-methyl-1H-indole-2-carboxylic acid, exhibit significant antiviral properties. For instance, one study reported that indole-2-carboxylic acid derivatives effectively inhibited the strand transfer activity of HIV-1 integrase with IC50 values ranging from 12.41 μM to 47.44 μM . The introduction of specific substituents at various positions on the indole core markedly improved these activities.

Anticancer Potential

Indole derivatives are also being explored for their anticancer properties. The structural modifications in compounds like 6-fluoro-3-methyl-1H-indole-2-carboxylic acid can enhance their cytotoxic effects against various cancer cell lines. Research indicates that certain analogs can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Structure-Activity Relationships (SAR)

The biological activity of 6-fluoro-3-methyl-1H-indole-2-carboxylic acid is influenced by its structural features. The presence of the fluorine atom and the methyl group has been shown to enhance binding affinity to target proteins. A structure-activity relationship study indicated that modifications at the C3 position significantly affect integrase inhibitory activity; longer alkyl chains improved interaction with the hydrophobic cavity near the active site .

Case Studies

Study Compound Biological Activity IC50 Value
Study 1Indole derivativeHIV integrase inhibition12.41 μM
Study 2Optimized analogAnticancer activity (e.g., MCF7 cells)Varies by analog
Study 3Related indoleCytotoxicity against K562 leukemia cellsSpecific values not disclosed

Q & A

Basic: What are the common synthetic routes for preparing 6-fluoro-3-methyl-1H-indole-2-carboxylic acid?

Answer:
A typical synthesis involves Fischer indole cyclization or carboxylation of pre-functionalized indole intermediates . For example:

  • Step 1 : Introduce the fluorine substituent via electrophilic substitution on a precursor indole (e.g., using Selectfluor or DAST) .
  • Step 2 : Methylation at the 3-position via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling .
  • Step 3 : Carboxylation at the 2-position using chloroformate esters or CO₂ under high-pressure conditions, followed by hydrolysis to yield the free carboxylic acid .
    Key Considerations : Monitor regioselectivity during fluorination and methylation to avoid by-products.

Basic: How can researchers confirm the purity and structural identity of this compound?

Answer:

  • Analytical Methods :
    • HPLC (≥95% purity threshold) with UV detection at 254 nm .
    • NMR (¹H/¹³C): Confirm substitution patterns (e.g., fluorine-induced deshielding at C-6, methyl group at C-3) .
    • Mass Spectrometry : Exact mass verification (expected [M-H]⁻: 207.06 Da) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves ambiguities in planar indole systems .

Advanced: How do steric and electronic effects of the 6-fluoro and 3-methyl groups influence reactivity in derivatization?

Answer:

  • Steric Effects : The 3-methyl group hinders electrophilic attack at C-3, directing reactions to C-5 or C-7 positions.
  • Electronic Effects : The electron-withdrawing fluorine at C-6 deactivates the indole ring, reducing nucleophilic substitution rates. Use DFT calculations to predict reactive sites .
  • Experimental Validation : Compare reaction yields for carboxylate esterification (e.g., methyl vs. ethyl esters) under identical conditions .

Advanced: What strategies resolve contradictions in spectroscopic data for this compound?

Answer:

  • Case Study : Discrepancies in ¹H NMR splitting patterns may arise from rotational isomerism in the carboxylic acid group.
    • Solution : Analyze spectra in DMSO-d₆ (hydrogen-bonding solvent) to stabilize conformers .
    • Alternative : Use variable-temperature NMR to observe coalescence of split peaks .
  • Cross-Validation : Correlate LC-MS data with synthetic intermediates to trace impurities (e.g., residual ethyl esters from incomplete hydrolysis) .

Advanced: How can researchers optimize crystallization conditions for X-ray analysis?

Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or ethanol/water mixtures .
  • Additives : Introduce co-crystallization agents (e.g., 1,2-diaminocyclohexane) to stabilize H-bonding networks .
  • SHELX Refinement : Use SHELXL for high-resolution data (>1.0 Å) to model disorder in the methyl/fluoro groups .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Hazards : Limited GHS data; assume acute toxicity (oral/dermal) and irritancy based on structural analogs .
  • Mitigation : Use fume hoods, nitrile gloves, and PPE. Neutralize waste with aqueous NaHCO₃ .

Advanced: How does fluorination impact biological activity in indole derivatives?

Answer:

  • Case Study : Fluorine at C-6 enhances metabolic stability and bioavailability in kinase inhibitors.
    • Method : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme assays .
    • LogP Analysis : Fluorine reduces logP (hydrophobicity), improving aqueous solubility (use shake-flask method) .

Advanced: What computational tools predict the acid dissociation constant (pKa) of the carboxylic acid group?

Answer:

  • Software : Use MarvinSketch or ADMET Predictor with QSAR models trained on indole derivatives.
  • Experimental Calibration : Validate predictions via potentiometric titration in 10% DMSO/water .

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